![molecular formula C23H25N3O4 B4512974 2-{[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole](/img/structure/B4512974.png)
2-{[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole
Description
Synthesis Analysis
The synthesis of compounds related to 2-{[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole involves complex synthetic pathways that include the formation of indole and piperazine rings, followed by their functionalization. For instance, the synthesis of 1-benzyl-3-[4-(aryl-1-piperazinyl) carbonyl]-1H-indoles has been reported, highlighting a multi-step synthetic route that yields a series of bioactive ligands with potential dopaminergic activity (Pessoa‐Mahana et al., 2011). These synthetic strategies often involve key steps such as organolithium addition reactions, palladium-catalyzed aminocarbonylation, and subsequent cyclization processes to construct the complex indole and piperazine frameworks.
Molecular Structure Analysis
The molecular structure of compounds within this class, including 2-{[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole, features a central indole nucleus substituted with a piperazine ring via a carbonyl linker. This configuration is crucial for the compound's biological activity. Crystal structure analysis of related compounds has been conducted to elucidate their three-dimensional conformation and intermolecular interactions, providing insight into how these molecules may interact with biological targets (Okamoto et al., 1979).
Chemical Reactions and Properties
Compounds like 2-{[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole undergo various chemical reactions that reflect their reactivity and potential for further functionalization. These reactions include oxidation, which can lead to the formation of o-aminophenol derivatives and dimeric products, highlighting the reactive nature of the indole and piperazine moieties in these molecules (Hino et al., 1983).
properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(1-methylindole-2-carbonyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-24-18-7-5-4-6-16(18)14-19(24)23(28)26-12-10-25(11-13-26)22(27)17-8-9-20(29-2)21(15-17)30-3/h4-9,14-15H,10-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLYVUIRLHBFKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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